3-Chloro-4-fluorophenyl cyclobutyl ketone
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Description
3-Chloro-4-fluorophenyl cyclobutyl ketone is a chemical compound with the CAS Number: 898790-88-0 . It has a molecular weight of 212.65 and its IUPAC name is (3-chloro-4-fluorophenyl) (cyclobutyl)methanone . The compound is a clear yellow oil .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluorophenyl cyclobutyl ketone is 1S/C11H10ClFO/c12-9-6-8 (4-5-10 (9)13)11 (14)7-2-1-3-7/h4-7H,1-3H2 . The InChI key is GGIHPGSAKSWCOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-4-fluorophenyl cyclobutyl ketone is a clear yellow oil . It has a molecular weight of 212.65 .Scientific Research Applications
Heck Reaction for Aryl Ketones Synthesis
Research demonstrates the utility of Heck reactions in synthesizing aryl ketones, providing a method that could potentially apply to the synthesis of halogenated phenyl cyclobutyl ketones. Heck reactions facilitate the formation of carbon-carbon bonds, essential for constructing complex molecules, including pharmaceuticals and organic materials (Patrick et al., 2008).
Development of Ketamine Derivatives
Research into ketamine derivatives, such as the synthesis of fluorinated analogs, highlights the role of fluorination in modifying pharmacological properties. This suggests that halogenated ketones, including 3-Chloro-4-fluorophenyl cyclobutyl ketone, could be precursors in developing new therapeutic agents (Moghimi et al., 2014).
Synthesis of Cytotoxic Agents
The synthesis of aryl ketones as potential cytotoxic agents indicates the importance of these compounds in medicinal chemistry. Aryl ketones' structural diversity and reactivity make them suitable candidates for synthesizing novel compounds with potential anticancer activity (Mete et al., 2007).
Halogenated Enolates in Organic Synthesis
Research on the sequential chlorination/fluorination of aromatic ketones underscores the utility of halogenated enolates in organic synthesis. This methodology could be applied to synthesize derivatives of 3-Chloro-4-fluorophenyl cyclobutyl ketone for use in various organic transformations (Balaraman et al., 2016).
Structural Analysis of Halogenated Phenyl Compounds
Studies on the crystal structure of benzyl N-(3-chloro-4-fluorophenyl)carbamate provide insights into the molecular geometry and intermolecular interactions of halogenated phenyl compounds. This research can inform the design and synthesis of structurally related compounds for materials science applications (Singh et al., 2011).
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHPGSAKSWCOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642536 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorophenyl cyclobutyl ketone | |
CAS RN |
898790-88-0 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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